1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C10H18F6N2O4S2. It is known for its unique properties, including high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable component in various scientific and industrial applications, particularly in the field of electrochemistry .
Mechanism of Action
Target of Action
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is primarily used as an electrolyte in lithium-ion batteries . Its primary targets are the anode and cathode of these batteries, where it facilitates the movement of ions during the charge-discharge cycle .
Mode of Action
The compound interacts with its targets (the anode and cathode) by facilitating the transfer of lithium ions from the anode to the cathode during discharge, and from the cathode to the anode during charging . This ion movement is enabled by the ionic conductivity of this compound .
Biochemical Pathways
It affects the movement of lithium ions between the anode and cathode, which is a key process in the functioning of these batteries .
Pharmacokinetics
It facilitates the efficient movement of these ions, thereby enhancing the performance and energy density of the battery .
Result of Action
The molecular and cellular effects of this compound’s action result in improved performance of lithium-ion batteries. By facilitating the efficient transfer of lithium ions, it contributes to the high energy density and long cycle life of these batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its ionic conductivity . Moreover, it has been reported to have high thermal stability, which is beneficial for the safety and longevity of the batteries .
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits high ionic conductivity This property suggests that it may interact with various enzymes, proteins, and other biomolecules in a unique way
Cellular Effects
Given its high ionic conductivity, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has high thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Given its high ionic conductivity, it may interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methyl-1-propylpyrrolidinium chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The use of advanced equipment and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyrrolidinium cation.
Electrochemical Reactions: It is used as an electrolyte in electrochemical cells, where it facilitates ion transport.
Common Reagents and Conditions:
Reagents: Common reagents include lithium bis(trifluoromethanesulfonyl)imide and 1-methyl-1-propylpyrrolidinium chloride.
Conditions: Reactions are typically carried out in polar solvents under inert atmosphere to prevent contamination and degradation.
Major Products: The primary product of these reactions is the desired ionic liquid, this compound, which is used in various applications .
Scientific Research Applications
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.
Solar Cells: It serves as an electrolyte in dye-sensitized solar cells, enhancing their efficiency and stability.
Catalysis: The compound is used as a solvent and catalyst in various organic synthesis reactions.
Polymer Science: It is employed in the synthesis of conducting polymers and intercalation electrode materials.
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with a butyl group instead of a propyl group, offering slightly different physical properties.
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: An imidazolium-based ionic liquid with comparable applications but different ionic conductivity and thermal stability.
Uniqueness: 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide stands out due to its optimal balance of thermal stability, ionic conductivity, and non-volatility, making it highly suitable for advanced electrochemical applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNRELLLVOYIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047942 | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223437-05-6 | |
Record name | N-Methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223437-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP32CA7HSV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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